molecular formula C18H10BrClO4 B5141728 (3Z)-3-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-chlorophenyl)furan-2-one

(3Z)-3-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-chlorophenyl)furan-2-one

Cat. No.: B5141728
M. Wt: 405.6 g/mol
InChI Key: YABBQAVRMULXGF-XGICHPGQSA-N
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Description

(3Z)-3-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-chlorophenyl)furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a furanone core substituted with bromobenzodioxole and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-chlorophenyl)furan-2-one typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a base like piperidine or pyridine to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-chlorophenyl)furan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(3Z)-3-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-chlorophenyl)furan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-chlorophenyl)furan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure.

    Cetylpyridinium chloride: A compound with antimicrobial properties.

Uniqueness

(3Z)-3-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-chlorophenyl)furan-2-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(3Z)-3-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-chlorophenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClO4/c19-14-8-17-16(22-9-23-17)6-11(14)5-12-7-15(24-18(12)21)10-1-3-13(20)4-2-10/h1-8H,9H2/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABBQAVRMULXGF-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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